2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid
CAS No.: 2375271-35-3
Cat. No.: VC4941988
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375271-35-3 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 |
| IUPAC Name | 2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(6-10(15)16)7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
| Standard InChI Key | IGTVRSVKHYVXNY-UHFFFAOYSA-N |
| SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)CC(=O)O)C |
Introduction
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-3-yl}acetic acid is a synthetic organic compound with the molecular formula . It is characterized by a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid functional group. This compound is primarily used in organic synthesis and pharmaceutical research due to its structural features that facilitate the development of bioactive molecules.
Structural Features
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Core Structure: The compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle.
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Substituents:
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A tert-butoxycarbonyl (Boc) group attached at position 1 of the pyrrolidine ring.
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Two methyl groups at position 5 of the pyrrolidine ring.
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An acetic acid moiety attached at position 3.
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Applications in Research
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Synthetic Intermediate:
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The compound is commonly used as a precursor in synthesizing more complex organic molecules.
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Its Boc-protected amine group allows selective deprotection under acidic conditions, enabling controlled reaction sequences.
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Pharmaceutical Development:
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The pyrrolidine scaffold is frequently found in bioactive compounds such as enzyme inhibitors and receptor agonists/antagonists.
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The presence of the acetic acid function enhances solubility and provides a handle for further functionalization.
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Safety and Handling
| Parameter | Details |
|---|---|
| Chemical Stability | Stable under standard conditions but sensitive to strong acids or bases that can remove the Boc group. |
| Storage Conditions | Store in a cool, dry place away from light and moisture. |
| Hazards | May cause irritation upon contact with skin or eyes; handle with appropriate personal protective equipment (PPE). |
Synthesis Overview
The synthesis of this compound typically involves:
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Preparation of Pyrrolidine Core:
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Starting from precursors such as dimethylpyrrolidines.
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Introduction of Boc Group:
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Reacting the amine functionality with di-tert-butyl dicarbonate () in the presence of a base like triethylamine.
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Acetylation:
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Functionalizing the pyrrolidine ring with an acetic acid moiety using carboxylic acid derivatives or acylating agents.
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Analytical Characterization
To confirm its structure and purity, the following techniques are employed:
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NMR Spectroscopy:
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-NMR and -NMR provide detailed insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Identifies functional groups through characteristic absorption bands (e.g., C=O stretching for carboxylic acids and Boc groups).
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